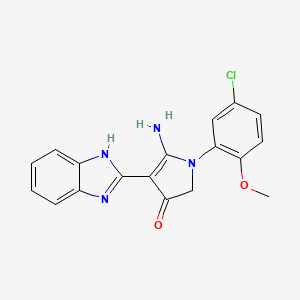
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a pyrrolone ring, and a chlorinated methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the pyrrolone ring: This step might involve cyclization reactions using appropriate starting materials such as amino acids or their derivatives.
Introduction of the chlorinated methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing solvents that favor the desired reaction pathway.
Temperature and Pressure: Controlling these parameters to optimize the reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino group or the benzimidazole ring.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by binding to the active site.
Interact with DNA: Intercalating between DNA bases and disrupting replication or transcription.
Modulate Receptors: Acting as agonists or antagonists at specific receptors.
類似化合物との比較
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to its analogs.
特性
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-7-6-10(19)8-13(15)23-9-14(24)16(17(23)20)18-21-11-4-2-3-5-12(11)22-18/h2-8H,9,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUBDESRRZNSTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one](/img/structure/B7758999.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one](/img/structure/B7759010.png)







